molecular formula C8H13NO3 B175768 N-Methacryloyl-2-methylalanine CAS No. 15926-21-3

N-Methacryloyl-2-methylalanine

Cat. No.: B175768
CAS No.: 15926-21-3
M. Wt: 171.19 g/mol
InChI Key: JTFZVTZBHCHYGA-UHFFFAOYSA-N
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Description

N-Methacryloyl-2-methylalanine is a synthetic compound that belongs to the class of methacrylate derivatives It is characterized by the presence of a methacryloyl group attached to the nitrogen atom of 2-methylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methacryloyl-2-methylalanine typically involves the reaction of 2-methylalanine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the use of high-performance liquid chromatography pumps to mix the reactants and maintain a steady flow of the reaction mixture through a tubular reactor .

Chemical Reactions Analysis

Types of Reactions

N-Methacryloyl-2-methylalanine undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.

    Substitution Reactions: The methacryloyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the methacryloyl group can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Addition Reactions: Can be carried out using nucleophiles such as alcohols or amines under mild conditions.

Major Products Formed

    Polymerization: Results in the formation of polymethacrylate chains.

    Substitution Reactions: Yields substituted methacryloyl derivatives.

    Addition Reactions: Produces adducts with the nucleophiles used.

Scientific Research Applications

N-Methacryloyl-2-methylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methacryloyl-2-methylalanine primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group facilitates the formation of covalent bonds with other monomers, leading to the creation of polymeric structures. These structures can interact with biological molecules and cells, making them useful in biomedical applications .

Comparison with Similar Compounds

Similar Compounds

    Methacrylic Acid: A simpler methacrylate derivative used in similar applications.

    N-Acryloyl-2-methylalanine: Similar structure but with an acryloyl group instead of a methacryloyl group.

    Methacryloyl Glycine: Another methacryloyl derivative with glycine instead of 2-methylalanine.

Uniqueness

N-Methacryloyl-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the formation of polymers with distinct mechanical and chemical properties, making it valuable in specialized applications .

Properties

IUPAC Name

2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFZVTZBHCHYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549733
Record name 2-Methyl-N-(2-methylacryloyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15926-21-3
Record name 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15926-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(2-methylacryloyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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